6-methyl-4-[(3-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
6-Methyl-4-[(3-methylphenyl)methyl]-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione is a benzothiadiazine derivative characterized by a 1,1-dione (sulfone) group, a methyl substituent at position 6, and a 3-methylbenzyl group at position 4. The compound’s synthesis likely follows a pre-core functionalization strategy, where substituents are introduced before cyclization to ensure regioselectivity and purity, as demonstrated in analogous benzothiadiazine syntheses .
Benzothiadiazine derivatives are studied for diverse applications, including antimicrobial and bioactive properties (e.g., hydrazinylidene-substituted analogs in ).
Properties
IUPAC Name |
6-methyl-4-[(3-methylphenyl)methyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12-4-3-5-14(8-12)10-18-11-17-21(19,20)16-7-6-13(2)9-15(16)18/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBBHPLAAVHPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NS(=O)(=O)C3=C2C=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiadiazine Derivatives
Structural Modifications and Substituent Effects
Key analogs and their substituent-driven properties:
- Substituent Position and Reactivity : Introducing substituents post-cyclization (e.g., bromination) often leads to isomer mixtures, as seen in halogenation of similar scaffolds . Pre-core substitution (e.g., using substituted anthranilic acids) ensures regioselectivity, a strategy likely employed for the target compound.
- Hydrogen-Bonding Capacity: Amino-substituted derivatives () exhibit higher H-bond donor/acceptor counts (1/4 vs. 0/4 for the target compound), impacting solubility and target binding.
Pharmacological Potential
While direct bioactivity data for the target compound is absent in the evidence, structurally related compounds exhibit antimicrobial and bioactive properties:
- Amino-Substituted Analogs (): Enhanced solubility and H-bonding capacity may favor interactions with enzymatic targets, such as kinases or proteases.
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